2-(Chloromethyl)-5-methylpyridine
Overview
Description
2-(Chloromethyl)-5-methylpyridine is an organic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, characterized by the presence of a chloromethyl group at the second position and a methyl group at the fifth position of the pyridine ring. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-methylpyridine typically involves the chloromethylation of 5-methylpyridine. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring of 5-methylpyridine.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid triphosgene or diphosgene as chlorinating agents can also be employed to minimize the generation of hazardous waste and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents with oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions are performed using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Yields various substituted pyridines depending on the nucleophile used.
Oxidation: Produces 2-(Chloromethyl)-5-carboxypyridine.
Reduction: Results in 2-(Chloromethyl)-5-methylpiperidine.
Scientific Research Applications
2-(Chloromethyl)-5-methylpyridine is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-methylpyridine involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA or proteins, leading to modifications that can alter their function. This property is particularly useful in medicinal chemistry for designing drugs that target specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylpyridine: Lacks the methyl group at the fifth position, making it less sterically hindered and potentially more reactive.
5-Methylpyridine: Does not have the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
2-(Bromomethyl)-5-methylpyridine: Similar structure but with a bromomethyl group, which can be more reactive in certain substitution reactions due to the better leaving ability of bromine.
Uniqueness
2-(Chloromethyl)-5-methylpyridine is unique due to the combination of the chloromethyl and methyl groups, which provide a balance of reactivity and steric hindrance. This makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications .
Properties
IUPAC Name |
2-(chloromethyl)-5-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-2-3-7(4-8)9-5-6/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOPKPMEGUYUCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343182 | |
Record name | 2-(chloromethyl)-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767-01-1 | |
Record name | 2-(chloromethyl)-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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